Pentadecane, 1-bromo-14-methyl-
CAS No.: 69001-51-0
Cat. No.: VC13978342
Molecular Formula: C16H33Br
Molecular Weight: 305.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69001-51-0 |
---|---|
Molecular Formula | C16H33Br |
Molecular Weight | 305.34 g/mol |
IUPAC Name | 1-bromo-14-methylpentadecane |
Standard InChI | InChI=1S/C16H33Br/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h16H,3-15H2,1-2H3 |
Standard InChI Key | FTKOIBBYEGBFSO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CCCCCCCCCCCCCBr |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is formally designated 1-bromo-14-methylpentadecane under IUPAC nomenclature. Alternative names include 14-methylpentadecyl bromide and 14-methyl-1-bromopentadecane . Its SMILES notation () and InChIKey () provide unambiguous representations of its branched structure, featuring a bromine atom at the terminal carbon and a methyl group at the 14th position .
Molecular and Computed Properties
Key physicochemical properties derived from PubChem and experimental studies include:
The high XLogP3 value indicates significant hydrophobicity, aligning with its application in lipid membrane studies .
Synthetic Methodologies
Modern Improvements
Mun et al. (2007) optimized the synthesis by introducing Grignard reagent-mediated alkylation, reducing the step count to five and improving the yield to 22% . Their approach utilized:
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Silylation of terminal alkynes to enhance stability.
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Copper(I)-catalyzed coupling for selective bromide introduction.
A representative reaction pathway is:
\text{R-OH + PBr}_3 \rightarrow \text{R-Br + H}_3\text{PO}_3 \quad \text{(Yield: 78%)}[1]Challenges in Purification
Due to its high hydrophobicity and tendency to form emulsions, purification often requires silica gel chromatography with hexane/ethyl acetate gradients (95:5 to 85:15). Kulkarni et al. (1993) noted that recrystallization from cold methanol yields crystalline product with >95% purity .
Physicochemical Behavior
Solubility and Partitioning
1-Bromo-14-methylpentadecane is insoluble in water () but miscible with nonpolar solvents like hexane and dichloromethane . Its partitioning behavior makes it ideal for phase-transfer catalysis, as demonstrated in the synthesis of ethers via carbanion intermediates .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 214°C, with exothermic degradation peaking at 245°C . The compound remains stable under inert atmospheres but undergoes HBr elimination above 180°C, forming 14-methylpentadecene as a major byproduct .
Applications in Medicinal Chemistry
Topoisomerase Inhibition
Mun et al. (2007) demonstrated that derivatives of 1-bromo-14-methylpentadecane, such as (Z)-14-methyl-9-pentadecenoic acid, inhibit human placental DNA topoisomerase I at 500 μM concentrations . This activity correlates with the compound’s ability to intercalate into DNA helices, disrupting enzyme-DNA interactions.
Lipid Membrane Studies
The compound’s branched alkyl chain serves as a model for studying lipid raft formation. DeVries et al. (1983) incorporated it into phospholipid bilayers, observing enhanced membrane rigidity via nuclear magnetic resonance (NMR) spectroscopy .
Future Directions
Catalytic Applications
Recent work by Nichols et al. (2007) explores its use in palladium-catalyzed cross-couplings, enabling access to stereochemically complex alkenes .
Drug Delivery Systems
Ongoing research investigates its incorporation into lipid nanoparticles for targeted anticancer drug delivery, leveraging its hydrophobic core to enhance payload encapsulation .
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